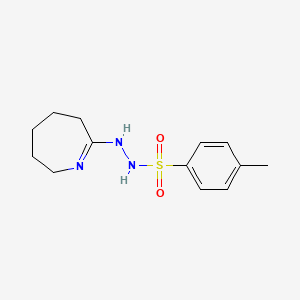

![molecular formula C19H19N5O2 B5510131 N-{[(2S)-5-氧代吡咯烷-2-基]甲基}-N-(吡啶-4-基甲基)咪唑并[1,2-a]吡啶-6-甲酰胺](/img/structure/B5510131.png)

N-{[(2S)-5-氧代吡咯烷-2-基]甲基}-N-(吡啶-4-基甲基)咪唑并[1,2-a]吡啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including ring closure, Suzuki coupling, hydrolysis, and amidation reactions. The synthesis process is characterized by the formation of the imidazo[1,2-a]pyridine core, followed by subsequent functionalization at specific positions to introduce the desired substituents. These steps are crucial for obtaining the final compound with the correct stereochemistry and functional groups (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Crystallographic analysis through X-ray diffraction provides detailed insights into the conformation and stereochemistry of the compound. Theoretical calculations, such as density functional theory (DFT), further validate the structural data obtained from experimental methods, ensuring the accuracy of the molecular structure (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds participate in various chemical reactions, including nucleophilic addition, cycloaddition, and tautomerization, leading to diverse derivatives with potential biological activities. The reactivity is influenced by the electronic and steric properties of the substituents, which can be tailored to achieve specific chemical transformations (Pan et al., 2010).

科学研究应用

DNA识别和基因表达控制

研究重点介绍了与N-{[(2S)-5-氧代吡咯烷-2-基]甲基}-N-(吡啶-4-基甲基)咪唑并[1,2-a]吡啶-6-甲酰胺相关的化合物的结构、合成和生物物理特征,证明了它们在靶向特定DNA序列方面的潜力。这些化合物,特别是那些含有吡咯和咪唑单元的化合物,可以形成堆叠的二聚体,靶向DNA的小沟。这种能力使它们能够通过特异性结合DNA序列来控制基因表达,使其成为治疗癌症等疾病的有效候选药物。Chavda等人(2010)的研究讨论了可以编程为无差别靶向A/T和T/A碱基对的多酰胺,合成类似物显示出对富含G/C序列的高特异性(Chavda et al., 2010)。

增强细胞摄取

已探索了与N-{[(2S)-5-氧代吡咯烷-2-基]甲基}-N-(吡啶-4-基甲基}咪唑并[1,2-a]吡啶-6-甲酰胺相关的多酰胺的结构修饰,以改善它们的细胞摄取和生物活性。Meier等人(2012)证明,在吡咯-咪唑发夹多酰胺的γ-氨基丁酸转角单元处引入一个简单的芳基可以显著提高它们的效力,方法是改善核摄取。这种方法可以推广到增强所有测试的多酰胺的摄取,尽管对多酰胺核积累上限的影响可能会有所不同(Meier et al., 2012)。

药物化学策略

已针对类似于N-{[(2S)-5-氧代吡咯烷-2-基]甲基}-N-(吡啶-4-基甲基}咪唑并[1,2-a]吡啶-6-甲酰胺的化合物研究了避免醛氧化酶(AO)等酶快速代谢的药物化学策略。Linton等人(2011)描述了减少AO介导的氧化的努力,这对于增强潜在候选药物的稳定性和功效至关重要。通过修饰杂环或阻断反应位点,他们能够减少AO代谢,从而提供可能使专注于咪唑并[1,2-a]嘧啶衍生物的药物发现计划受益的见解(Linton et al., 2011)。

属性

IUPAC Name |

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18-4-2-16(22-18)13-24(11-14-5-7-20-8-6-14)19(26)15-1-3-17-21-9-10-23(17)12-15/h1,3,5-10,12,16H,2,4,11,13H2,(H,22,25)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTZHCLXZBAQKZ-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN(CC2=CC=NC=C2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CN(CC2=CC=NC=C2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

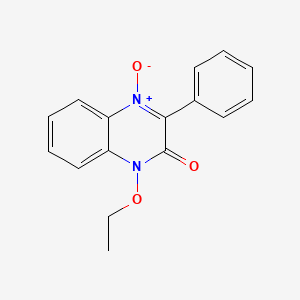

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

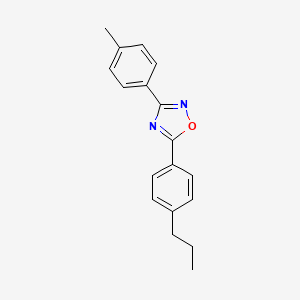

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)